molecular formula C5H7F2NO B1396180 5,5-Difluoropiperidin-2-one CAS No. 1255666-50-2

5,5-Difluoropiperidin-2-one

Cat. No.: B1396180
CAS No.: 1255666-50-2
M. Wt: 135.11 g/mol
InChI Key: GAGZNRUIVHZKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Difluoropiperidin-2-one is a heterocyclic organic compound with the molecular formula C5H7F2NO. It is characterized by the presence of two fluorine atoms attached to the fifth carbon of the piperidinone ring. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoropiperidin-2-one typically involves the fluorination of piperidin-2-one derivatives. One common method starts with the reaction of piperidin-2-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows: [ \text{Piperidin-2-one} + \text{DAST} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluoropiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidinones.

Scientific Research Applications

5,5-Difluoropiperidin-2-one is utilized in several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5,5-Difluoropiperidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved may include inhibition of gamma-secretase, which is crucial in the processing of amyloid precursor protein, relevant to Alzheimer’s disease research.

Comparison with Similar Compounds

    5-Fluoropiperidin-2-one: Contains a single fluorine atom.

    5,5-Dichloropiperidin-2-one: Contains chlorine atoms instead of fluorine.

    5,5-Dibromopiperidin-2-one: Contains bromine atoms instead of fluorine.

Uniqueness: 5,5-Difluoropiperidin-2-one is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

5,5-difluoropiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO/c6-5(7)2-1-4(9)8-3-5/h1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGZNRUIVHZKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255666-50-2
Record name 5,5-difluoropiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Difluoropiperidin-2-one
Reactant of Route 2
5,5-Difluoropiperidin-2-one
Reactant of Route 3
5,5-Difluoropiperidin-2-one
Reactant of Route 4
5,5-Difluoropiperidin-2-one
Reactant of Route 5
5,5-Difluoropiperidin-2-one
Reactant of Route 6
5,5-Difluoropiperidin-2-one
Customer
Q & A

Q1: How does the 5,5-Difluoropiperidin-2-one moiety contribute to DPP-4 inhibition? What are the downstream effects of this inhibition?

A: While the provided abstracts don't delve into the specific binding interactions of this compound-containing molecules with DPP-4, they highlight its presence in potent inhibitors. [, ] These molecules likely occupy the active site of DPP-4, preventing the enzyme from binding to and cleaving its natural substrates, incretin hormones like GLP-1 and GIP. [] This inhibition leads to increased levels of active GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic beta cells and improve glycemic control. []

Q2: Can you describe the structure-activity relationship (SAR) studies conducted on this compound derivatives as DPP-4 inhibitors?

A: While the provided abstracts don't detail specific SAR studies, they illustrate how modifications around the this compound core influence activity. For instance, one study investigates 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one derivatives, highlighting the importance of the substituted triazine ring and its connection to the core structure for potent DPP-4 inhibition. [] Another study explores a series of diverse DPP-4 inhibitors, emphasizing the structural variety possible while retaining the this compound moiety. [] These variations likely modulate binding affinity, pharmacokinetic properties, and overall efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.